Home > Products > Screening Compounds P47003 > Articaine hydrochloride
Articaine hydrochloride - 161448-79-9

Articaine hydrochloride

Catalog Number: EVT-3556411
CAS Number: 161448-79-9
Molecular Formula: C13H21ClN2O3S
Molecular Weight: 320.84 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Articaine Hydrochloride is the hydrochloride salt form of articaine, an amide-type local anesthetic. Articaine hydrochloride reversibly blocks nerve impulse conduction by binding to specific membrane sodium ion channels thereby interfering with the electrical excitation in the nerve, slowing the propagation of the nerve impulse and reducing the rate of rise of the action potential. This results in a loss of sensation at the injection site. Articaine hydrochloride is used for relief of pain in minor operations, usually in combination with the vasoconstrictor epinephrine.
A thiophene-containing local anesthetic pharmacologically similar to MEPIVACAINE.
Source and Classification

Articaine hydrochloride is synthesized from 4-methyl-3-aminothiophene-2-carboxylic acid methyl ester and 2-chloropropionyl chloride. It is classified as an amide-type local anesthetic, similar to lidocaine, but with enhanced potency and efficacy in certain applications. Its chemical formula is C_13H_16N_2O_3S, and its molecular weight is approximately 272.34 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of articaine hydrochloride involves several key steps:

  1. Amidation Reaction: The process begins with the amidation of 4-methyl-3-aminothiophene-2-carboxylic acid methyl ester using 2-chloropropionyl chloride as the reagent, often facilitated by a catalyst such as triethylamine. This reaction typically occurs at temperatures between 0°C and 30°C for several hours, resulting in an intermediate product.
  2. Amination Reaction: The intermediate undergoes an amination reaction with propylamine in a solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (45-55°C) for an extended period (22-26 hours) to yield crude articaine.
  3. Salification: The final step involves salifying the crude product with concentrated hydrochloric acid in acetone, adjusting the pH to approximately 5-6, and conducting the reaction at 55-65°C for 1-2 hours to produce articaine hydrochloride .
Molecular Structure Analysis

Structure and Data

Articaine hydrochloride features a molecular structure that includes a thiophene ring, an amide group, and an ether linkage. The structural formula can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

Key structural data include:

  • Melting Point: Approximately 118-119°C.
  • Purity: High purity levels (up to 99.3%) are achievable through proper synthesis techniques.
Chemical Reactions Analysis

Reactions and Technical Details

Articaine hydrochloride can participate in various chemical reactions typical of amides:

  1. Hydrolysis: Under acidic or basic conditions, articaine can hydrolyze to yield its corresponding acid and amine.
  2. Nucleophilic Substitution: The presence of the chloro group allows for nucleophilic substitution reactions, which can be exploited in further synthetic modifications.
  3. Degradation: Articaine may undergo degradation through oxidation or hydrolysis, particularly under extreme pH or temperature conditions.

These reactions are essential for understanding the stability and reactivity of articaine in pharmaceutical formulations.

Mechanism of Action

Process and Data

Articaine exerts its anesthetic effects primarily through the blockade of sodium channels on neuronal membranes. By inhibiting sodium ion influx during depolarization, it prevents the propagation of action potentials along nerves, leading to localized loss of sensation.

The mechanism involves:

  • Binding to specific sites on voltage-gated sodium channels.
  • Stabilizing the inactive state of these channels.
  • Resulting in a reversible interruption of nerve conduction.

This action is crucial for its effectiveness as a local anesthetic during dental procedures.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Articaine hydrochloride exhibits several notable physical properties:

  • Appearance: Typically a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form, facilitating easy administration via injection.
  • pH Range: Solutions are generally maintained at a pH range conducive to stability (around 5-6).

Chemical properties include:

  • Stability under normal storage conditions but sensitive to light and moisture.
  • Compatibility with various solvents used in pharmaceutical preparations.
Applications

Scientific Uses

Articaine hydrochloride is primarily used in dentistry for local anesthesia during procedures such as tooth extractions, fillings, and surgeries due to its rapid onset and effective pain control. Additionally, it has been studied for potential applications in other medical fields where localized anesthesia is required.

Research continues into its pharmacokinetics and potential advantages over other local anesthetics, including reduced systemic toxicity and improved patient outcomes .

Historical Development and Synthesis of Articaine Hydrochloride

Origins in German Pharmaceutical Innovation (1960s–1970s)

The development of articaine hydrochloride represents a landmark achievement in German pharmaceutical innovation during the late 20th century. The compound was synthesized through collaborative efforts between pharmacologist Roman Muschaweck and chemist Robert Rippel working at Hoechst AG (now Sanofi-Aventis) [1] [7]. This research occurred within a robust German tradition of local anesthetic development that previously produced landmark compounds like procaine (1905) and lidocaine (1943) [7]. The discovery emerged from systematic molecular modifications aimed at improving tissue penetration and safety profiles compared to existing anesthetics. Marketed initially as Ultracain® in Germany in 1976, articaine became the first local anesthetic to incorporate a thiophene ring—a structural innovation that significantly enhanced its pharmacological profile [1]. The compound's development timeline illustrates Germany's dominance in dental anesthetic innovation during this period, with articaine ultimately becoming the most widely used local anesthetic across multiple European countries within a decade of its introduction [1] [4].

Table 1: Key Milestones in Articaine Development (1969-1976)

YearDevelopment MilestoneKey Actors/Institution
1969Initial synthesisMuschaweck & Rippel
1973Introduction to dental practiceHoechst AG
1974First epidural administration studiesHoechst research teams
1976German market launch as Ultracain®Hoechst AG

Structural Evolution: Thiophene Ring Integration and Ester Group Modification

Articaine's molecular structure (methyl 4-methyl-3-(2-propylaminopropanoylamino)thiophene-2-carboxylate hydrochloride) represents a dual-mechanism breakthrough in local anesthetic design. The compound distinguishes itself through two critical innovations:

  • Thiophene Ring Integration: Replacement of the conventional benzene ring with a thiophene heterocycle significantly enhanced lipid solubility (log P = 1.93), facilitating improved diffusion through nerve membranes [1] [4]. This structural modification marked a departure from traditional anesthetic design that had predominantly utilized benzoid structures since the cocaine era [7].

  • Ester Group Modification: Unlike other amide-type anesthetics, articaine contains an additional ester linkage that enables rapid hydrolysis by plasma cholinesterases. This biotransformation pathway produces inactive articainic acid within approximately 30 minutes post-administration—significantly faster than hepatic metabolism required for traditional amide anesthetics [1] [4].

The synthesis pathway involves a multi-step process beginning with methyl 3-amino-4-methylthiophene-2-carboxylate. A critical amidation reaction with 2-bromopropionyl chloride followed by nucleophilic substitution with propylamine yields articaine free base, which is subsequently converted to the hydrochloride salt [6] [9]. This synthesis route has been optimized for industrial production through solvent selection (dimethylformamide, acetone) and temperature control (0-5°C during critical reactions) [6] [9].

Table 2: Molecular Comparison: Articaine vs. Lidocaine

CharacteristicArticaine HydrochlorideLidocaine Hydrochloride
Chemical FormulaC₁₃H₂₁ClN₂O₃SC₁₄H₂₂N₂O·HCl
Molecular Weight320.83 g/mol270.80 g/mol
Aromatic SystemThiophene ringBenzene ring
Metabolic PathwayPlasma esterases (95%)Hepatic CYP450
Protein Binding94%65-75%
Half-life20-30 minutes90-120 minutes

Transition from Carticaine to Articaine: Regulatory and Nomenclatural Milestones

The anesthetic now known globally as articaine underwent significant nomenclature evolution during its international adoption phase. Originally designated carticaine during development and early clinical use (1969-1983), the compound underwent systematic reclassification following World Health Organization (WHO) review [1] [8]. The transition to "articaine" in 1984 reflected pharmaceutical naming standardization protocols that prioritized phonetic clarity and trademark considerations across languages [1]. This rebranding coincided with the compound's Canadian market entry in 1983 and preceded its UK introduction in 1998 [1] [4]. The nomenclature shift demonstrates how pharmaceutical naming conventions balance scientific precision, marketing considerations, and regulatory compliance—a process particularly crucial for compounds expanding into global markets. The transition was fully consolidated by the time of the compound's FDA approval in 2000, with all regulatory submissions using the "articaine" designation exclusively [1] [3].

Global Regulatory Approvals: FDA and EMA Pathways

The regulatory journey of articaine hydrochloride demonstrates divergent pathways between major agencies:

European Medicines Agency (EMA) Timeline:

  • Initial approval: Germany (1976)
  • Broad European adoption: 1980s
  • UK approval: 1998
  • Centralized EU authorization: Not required under pre-1995 frameworks

U.S. Food and Drug Administration (FDA) Timeline:

  • Submission: 1998 (NDA 22-466)
  • Approval: April 2000
  • Time to approval: ~24 months
  • Initial brand: Septocaine® (Septodont)

The 21-year gap between German and U.S. approvals reflects differences in regulatory philosophy and data requirements. The FDA approval process required complete re-evaluation of clinical data despite decades of European use, focusing particularly on paresthesia risk assessment in mandibular nerve blocks [1] [10]. Articaine entered the U.S. market under specific limitations: exclusively as a 4% solution combined with epinephrine (1:100,000 or 1:200,000 concentrations) for dental use only [3]. This contrasts with European approvals that included epinephrine-free formulations (Ultracain D) [1]. The FDA's assessment reports indicate that justification for these restrictions resided primarily in the benefit-risk assessment sections, particularly concerning vasoconstrictor requirements and site-specific administration precautions [3] [10].

Table 3: Regulatory Approval Timeline in Select Markets

MarketYearBrand Name(s)Approving Agency
Germany1976Ultracain®German Health Authority
Canada1983Ultracaine®Health Canada
United Kingdom1998Ultracain®MHRA
United States2000Septocaine®FDA
Australia2005Septanest®TGA

Properties

CAS Number

161448-79-9

Product Name

Articaine hydrochloride

IUPAC Name

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride

Molecular Formula

C13H21ClN2O3S

Molecular Weight

320.84 g/mol

InChI

InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H

InChI Key

GDWDBGSWGNEMGJ-UHFFFAOYSA-N

SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.